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Compound of Interest

Compound Name: LY 121019

Cat. No.: B1669029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of LY-121019 (Cilofungin)

and its derivatives, potent semi-synthetic lipopeptide antifungal agents. The primary synthetic

route involves a two-step process: the enzymatic deacylation of the naturally occurring

Echinocandin B (ECB) followed by the chemical reacylation of the resulting nucleus. An

alternative total synthesis approach is also presented.

Introduction
LY-121019, also known as Cilofungin, is a derivative of Echinocandin B, a fermentation product

of fungi such as Aspergillus nidulans.[1] Echinocandins exhibit their antifungal activity by

inhibiting the (1→3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal

cell wall.[2] This mechanism of action makes them effective against a range of Candida

species.[3][4] The semi-synthetic modification of Echinocandin B allows for the generation of

derivatives with improved pharmacological properties, such as enhanced efficacy and reduced

toxicity.[5] The key intermediate in this process is the Echinocandin B nucleus, obtained

through enzymatic deacylation.[1][6][5] This nucleus can then be chemically acylated with

various side chains to produce a library of novel antifungal compounds.[6][5]
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The following table summarizes the in vitro antifungal activity (Minimum Inhibitory

Concentration, MIC) of LY-121019 and related compounds against various Candida species.

These values highlight the potent and species-specific activity of these semi-synthetic

echinocandins.

Compoun
d

Candida
albicans
MIC
(µg/mL)

Candida
tropicalis
MIC
(µg/mL)

Candida
glabrata
MIC
(µg/mL)

Candida
parapsilo
sis MIC

Candida
krusei
MIC

Referenc
e

LY-121019

(Cilofungin)
0.039 - 5.0 ≤0.31 - 5.0 3.2 - 40.0 >5.0 >5.0 [2][7]

Amphoteric

in B
0.625 - - - - [3]

LY-121019

(MIC50)
0.625 - - - - [3]

LY-121019

(MIC90)
1.25 ≤0.31 3.2 - - [2][3]

Note: MIC values can vary depending on the testing method, medium, and inoculum size.[2][4]

Experimental Protocols
Protocol 1: Enzymatic Deacylation of Echinocandin B
(ECB)
This protocol describes the use of whole cells of Actinoplanes utahensis for the enzymatic

deacylation of Echinocandin B to its nucleus.

Materials:

Echinocandin B (produced by fermentation of Aspergillus nidulans)

Actinoplanes utahensis (NRRL 12052)

Culture medium (e.g., Streptomyces seed medium)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3298068/
https://www.researchgate.net/publication/247668045_Susceptibility_of_Candida_Species_to_Cilofungin_LY121019
https://pubmed.ncbi.nlm.nih.gov/6389460/
https://pubmed.ncbi.nlm.nih.gov/6389460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3298068/
https://pubmed.ncbi.nlm.nih.gov/6389460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3298068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175862/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Production medium (e.g., 4% glucose, 1% soya peptone, 1% yeast extract, 1% KH₂PO₄,

0.5% K₂HPO₄, 0.1% KCl, 0.01% calcium carbonate, pH 7.0)

Methanol

Phosphate buffer (50 mM, pH 7.0)

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Cultivation of Actinoplanes utahensis: Inoculate A. utahensis into a suitable seed medium

and incubate at 28-30°C for 3 days with shaking (230 rpm).[1]

Production of Deacylase Enzyme: Transfer the seed culture to the production medium and

continue incubation under the same conditions.[1]

Biotransformation:

Prepare a solution of Echinocandin B in methanol.

Add the Echinocandin B solution to the A. utahensis culture to a final concentration of 2-5

g/L.[1] The optimal concentration has been reported to be around 4 g/L.[1]

Incubate the reaction mixture at a controlled temperature, with studies suggesting an

optimal range of 25-26°C.[1][8] The optimal pH for the biotransformation is around 7.0.[1]

Monitor the reaction progress by taking samples at regular intervals (e.g., every 24 hours).

[1]

Sample Analysis:

Centrifuge the samples to separate the biomass.

Analyze the supernatant for the formation of the Echinocandin B nucleus using HPLC.[1]

[8] A typical mobile phase consists of a phosphate buffer and acetonitrile.[1]

Purification of Echinocandin B Nucleus:
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After the reaction is complete (typically after 72 hours), harvest the culture broth and

centrifuge to remove the cells.

The supernatant containing the Echinocandin B nucleus can be purified using

chromatographic techniques, such as column chromatography on a suitable resin.

Protocol 2: Chemical Reacylation of Echinocandin B
Nucleus to Synthesize LY-121019
This protocol details the chemical synthesis of LY-121019 by acylating the Echinocandin B

nucleus with an activated form of 4-(n-octyloxy)benzoic acid.

Materials:

Echinocandin B nucleus

4-(n-octyloxy)benzoic acid

Activating agent (e.g., a carbodiimide like DCC, or conversion to an active ester or acid

halide)

Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

Base (e.g., Diisopropylethylamine - DIEA)

HPLC system for purification

Procedure:

Activation of the Acyl Side Chain:

Convert 4-(n-octyloxy)benzoic acid to a more reactive species. This can be achieved by

forming an active ester (e.g., with N-hydroxysuccinimide) or an acid chloride (e.g., using

thionyl chloride or oxalyl chloride).

Acylation Reaction:

Dissolve the Echinocandin B nucleus in an anhydrous aprotic solvent such as DMF.
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Add a base, such as DIEA, to the solution to neutralize any salts and facilitate the

reaction.

Slowly add the activated 4-(n-octyloxy)benzoic acid derivative to the solution containing

the nucleus.

Stir the reaction mixture at room temperature until the reaction is complete, as monitored

by HPLC.

Purification of LY-121019:

Once the reaction is complete, the crude product can be purified by preparative HPLC

using a C18 column and a suitable gradient of acetonitrile in water or a buffer.

Collect the fractions containing the desired product and confirm its identity and purity by

analytical HPLC and mass spectrometry.

Lyophilize the pure fractions to obtain LY-121019 as a solid.

Protocol 3: Total Synthesis of LY-121019 Analogs via
Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the total synthesis of LY-121019 analogs,

allowing for the incorporation of non-standard amino acids.

Materials:

Fmoc-protected amino acids (including any non-standard residues)

Solid-phase synthesis resin (e.g., Rink amide resin for C-terminal amides)

Coupling reagents (e.g., HATU, HOBt)

Base (e.g., DIEA, N-methylmorpholine)

Deprotection reagent (e.g., 20% piperidine in DMF)

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
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HPLC system for purification

Procedure:

Resin Preparation: Swell the chosen resin in DMF.

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.

Iterative Coupling and Deprotection:

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc

protecting group.

Washing: Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents

and a base, and add it to the resin. Allow the coupling reaction to proceed for a sufficient

time.

Washing: Wash the resin with DMF.

Repeat this cycle for each amino acid in the desired peptide sequence.

Acylation of the N-terminus: After the final amino acid is coupled and deprotected, acylate

the N-terminal amine with the desired side chain (e.g., 4-(n-octyloxy)benzoic acid) using

appropriate coupling chemistry.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g.,

TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain

protecting groups simultaneously.

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by

preparative HPLC.

Characterization: Confirm the identity and purity of the synthesized analog by mass

spectrometry and analytical HPLC.
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Visualizations

Step 1: Enzymatic Deacylation

Step 2: Chemical Reacylation
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Caption: Semi-synthesis workflow for LY-121019 derivatives.
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Caption: Total synthesis workflow for LY-121019 analogs via SPPS.
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Caption: Mechanism of action of LY-121019 derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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